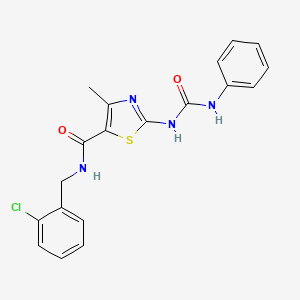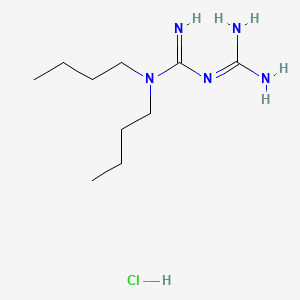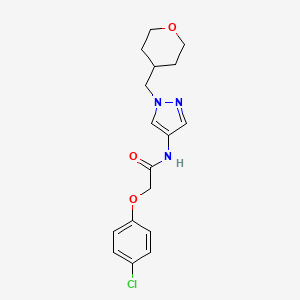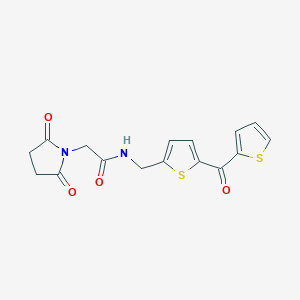
1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one, also known as FM-Pyrazinone, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
GPR39 Agonists and Zinc Allosteric Modulation
The chemical compound 1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is part of broader research into novel GPR39 agonists, identified through small-molecule-based screening. This research discovered that certain compounds, including kinase inhibitors, act as GPR39 agonists and are modulated allosterically by zinc. These findings suggest an unexpected role for zinc in enhancing the activity of small molecules at the GPR39 receptor, which could have implications for developing new therapeutic agents targeting this receptor and potentially for understanding the biological role of zinc in GPR39 signaling pathways (Sato et al., 2016).
Anticonvulsant Activity
Another application area is the exploration of this compound derivatives for their anticonvulsant properties. Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, synthesized from phenylacetonitriles, demonstrated potent activity against maximal electroshock-induced seizures in rats. This suggests that compounds within this chemical family, including derivatives of the specified compound, could serve as promising leads for developing new antiepileptic drugs (Kelley et al., 1995).
Anticancer Activity
Research into novel fluoro-substituted benzo[b]pyran derivatives related to this compound has shown promising anticancer activity, particularly against lung cancer. The study highlighted the synthesis and biological testing of these compounds, showing that they exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This indicates the potential of fluoro-substituted compounds in cancer therapy, suggesting that derivatives of the specified compound may also possess valuable anticancer properties (Hammam et al., 2005).
Synthesis and Bioactivity Studies
The chemical compound is also part of studies focused on synthesizing new derivatives with potential biological activities. For instance, research on the synthesis and bioactivity of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, derived from similar chemical frameworks, has been conducted. These compounds were tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some showing promising results. Such studies underscore the versatility of the chemical scaffold for generating compounds with significant biological activities (Gul et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-13-3-6-15(7-4-13)12-22-18-19(24)23(10-9-21-18)16-8-5-14(2)17(20)11-16/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUOYGYVWQZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)


![2-(3-methylphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2748222.png)
![4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-phenethylbutanamide](/img/structure/B2748223.png)



![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2748229.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2748230.png)
![N-[2-(1-cyclohexenyl)ethyl]-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2748231.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2748236.png)